![molecular formula C13H9ClF3NO B1450719 3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl CAS No. 1261554-01-1](/img/structure/B1450719.png)
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl
Overview
Description
3-Amino-5-chloro-2'-(trifluoromethoxy)biphenyl, or ACFTB, is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. ACFTB has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for scientists.
Scientific Research Applications
Pharmaceutical Development
3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl: is a compound that can be utilized in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug molecules . This compound could serve as a precursor in synthesizing new drugs that require improved pharmacokinetic properties.
Organic Synthesis
In organic chemistry, this compound can act as a building block for complex molecules. Its unique structure allows for the introduction of the trifluoromethoxy group into other compounds, which can be particularly useful in the synthesis of molecules with specific electronic properties .
Electronics
The electronic industry could benefit from this compound in the development of organic semiconductors. The presence of the trifluoromethoxy group can influence the electronic characteristics of materials, potentially leading to applications in OLEDs or other electronic devices .
Agriculture
In the agricultural sector, 3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl could be explored for the synthesis of novel agrochemicals. Its structural components may contribute to the creation of pesticides or herbicides with enhanced efficacy and reduced environmental impact .
Material Science
Material scientists might investigate this compound for creating new polymers or coatings. The trifluoromethoxy group could impart materials with unique properties such as resistance to degradation or improved thermal stability.
Environmental Science
This compound could be used in environmental science research to develop sensors or indicators for pollutants. The amino and chloro groups may allow for binding with specific environmental contaminants, aiding in detection and measurement .
Analytical Chemistry
In analytical chemistry, 3-Amino-5-chloro-2’-(trifluoromethoxy)biphenyl could be used as a standard or reagent in various chemical analyses. Its distinct chemical structure can be beneficial in chromatography or spectrometry for identifying or quantifying substances .
Catalysis
The compound’s potential role in catalysis can be explored, particularly in reactions where the trifluoromethoxy group could act as a leaving group or influence the reaction environment to facilitate certain transformations .
properties
IUPAC Name |
3-chloro-5-[2-(trifluoromethoxy)phenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)19-13(15,16)17/h1-7H,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVFZFGZPLJCKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.